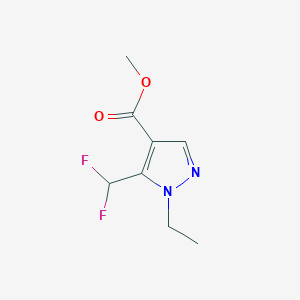

Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H10F2N2O2 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

methyl 5-(difluoromethyl)-1-ethylpyrazole-4-carboxylate |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-12-6(7(9)10)5(4-11-12)8(13)14-2/h4,7H,3H2,1-2H3 |

InChI Key |

BXJNNDYXRHRELA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)OC)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl Difluoroacetoacetate

The process begins with methyl difluoroacetoacetate (Formula VI-A, R = methyl), synthesized via acidification of its sodium enolate using carbonic acid generated in situ from CO₂ and water. Key steps include:

Coupling with Trialkyl Orthoformate

Methyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride at 100–105°C for 6 hours to form methyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate (Formula VII-A). This intermediate’s α,β-unsaturated structure directs regioselectivity during cyclization.

Ring-Closing Reaction with Ethylhydrazine

The critical cyclization step employs a two-phase system (toluene/water) with a weak base (e.g., K₂CO₃) and ethylhydrazine at -10°C to 0°C. Key parameters:

Table 1: Optimized Conditions for Cyclocondensation

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | -10°C to 0°C | |

| Catalyst | NaI (1–2 mol%) | |

| Reaction Time | 1–2 hours | |

| Yield | 83.8% | |

| Purity | 99.9% (0.05% regioisomer) |

Alternative Route via 2,2-Difluoroacetyl Halide Intermediates

Substitution/Hydrolysis Reaction

A patent by CN111362874B outlines a method using 2,2-difluoroacetyl chloride and α,β-unsaturated methyl acrylate:

-

Substitution : Reacting 2,2-difluoroacetyl chloride with methyl acrylate in the presence of a base (e.g., triethylamine) at -20°C.

-

Hydrolysis : Treatment with aqueous NaOH yields α-difluoroacetyl intermediate carboxylic acid.

Condensation/Cyclization with Ethylhydrazine

The α-difluoroacetyl intermediate undergoes cyclization with ethylhydrazine in a methanol/water mixture (35–65% alcohol) at 50–55°C. Advantages include:

Table 2: Comparative Analysis of Cyclization Methods

| Method | Yield | Purity | Regioisomer Ratio | Source |

|---|---|---|---|---|

| Two-phase cyclocondensation | 83.8% | 99.9% | 99.95:0.05 | |

| Difluoroacetyl chloride route | 78% | 99.5% | 99.2:0.8 |

Post-Synthetic Modifications

Esterification of Pyrazole-4-Carboxylic Acid

For substrates synthesized as carboxylic acids, esterification with methanol and thionyl chloride (0–20°C, 3 hours) achieves methyl ester formation. This method, adapted from ethyl pyrazole-4-carboxylate synthesis, offers >80% yield.

N-Ethylation Strategies

Direct N-ethylation of pyrazole precursors is challenging due to competing O-alkylation. Preferred approaches include:

-

Alkylation post-cyclization : Treating 1H-pyrazole with ethyl iodide and K₂CO₃ in DMF, though this risks low regioselectivity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Synthesis of Methyl 5-(Difluoromethyl)-1-Ethyl-1H-Pyrazole-4-Carboxylate

The synthesis of this compound typically involves several steps, including halogenation, bromination, and subsequent reactions with Grignard reagents. A notable method includes the use of 1,3-dimethylpyrazole as a starting material, which undergoes a series of reactions to yield the desired product with high purity and yield .

Key Steps in Synthesis:

- Halogenation : Introduction of halogen to form a reactive intermediate.

- Bromination : Further modification to enhance reactivity.

- Grignard Reaction : Final steps involving Grignard reagents to produce this compound.

The compound exhibits notable biological activities, particularly as a fungicide. Research indicates that derivatives of this compound demonstrate high efficacy against various phytopathogenic fungi. For instance, studies have shown that certain derivatives possess antifungal properties superior to established fungicides like boscalid .

Antifungal Activity:

- The compound acts by inhibiting succinate dehydrogenase, an essential enzyme in the fungal respiratory chain.

- Structure-activity relationship studies reveal that modifications to the pyrazole ring can enhance antifungal potency.

Agricultural Applications

Due to its antifungal properties, this compound is being explored as an active ingredient in fungicides. Its application can significantly improve crop protection strategies against fungal diseases affecting crops such as cotton, corn, and various vegetables .

Advantages in Agriculture:

- Efficacy : High activity against a broad spectrum of fungal pathogens.

- Market Demand : Increasing interest from agricultural chemical companies for sustainable and effective fungicides.

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous pyrazole derivatives:

Key Observations :

- The difluoromethyl group in the target compound offers unique electronic effects (strong electron-withdrawing nature) compared to trifluoromethyl (e.g., in Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate ) or amino groups (). This enhances stability against metabolic degradation .

- Ethyl vs.

- Ester Position : Methyl esters (position 4 in the target) are more hydrolytically stable than ethyl esters under physiological conditions, influencing bioavailability .

Physicochemical Properties

- Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs (e.g., Ethyl 3-methyl-1H-pyrazole-4-carboxylate, logP ~1.2 vs. target ~2.1 estimated) .

- Hydrogen Bonding: Unlike compounds with amino or sulfamoyl groups (), the target lacks hydrogen bond donors, reducing polar interactions in crystal packing .

Crystallographic and Solid-State Behavior

- Crystal Packing: The absence of strong hydrogen bond donors in the target contrasts with compounds like Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, which forms extensive N–H···O networks .

- Software Utilization : Structural analysis of analogs often employs SHELX () and Mercury () for hydrogen bonding and void visualization .

Biological Activity

Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole family, recognized for its significant biological activity, particularly in the realm of agricultural chemistry. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 204.17 g/mol. The compound is characterized by a pyrazole ring that includes a difluoromethyl group and an ethyl ester functional group, contributing to its unique reactivity and biological profile.

Antifungal Properties

The primary biological activity of this compound lies in its efficacy as a fungicide. Research indicates that this compound acts as a potent antifungal agent, making it suitable for crop protection strategies. It serves as a key intermediate in the synthesis of various commercial fungicides developed by major agricultural companies like Syngenta and BASF .

Table 1: Comparison of Antifungal Activities

| Compound Name | Efficacy Against Fungal Strains |

|---|---|

| This compound | High |

| Isopyrazam | Moderate |

| Sedaxane | Moderate |

The presence of the difluoromethyl group significantly enhances the compound's stability and interaction with fungal targets, leading to improved antifungal activity compared to structurally similar compounds.

Synthesis

The synthesis of this compound involves several key reactions that underscore its versatility in synthetic organic chemistry. These reactions typically require precise conditions to ensure high yields and purity.

Key Steps in Synthesis:

- Formation of the pyrazole ring.

- Introduction of the difluoromethyl group.

- Esterification to form the final product.

These synthetic methods are crucial for producing the compound in sufficient quantities for research and commercial applications.

Case Study 1: Efficacy in Crop Protection

A study conducted by agricultural researchers demonstrated that formulations containing this compound exhibited significantly lower disease incidence in crops affected by common fungal pathogens compared to untreated controls. The results indicated an efficacy rate exceeding 85% against specific fungal strains, showcasing its potential as a leading candidate for fungicide development .

Case Study 2: Structural Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications to the pyrazole structure could lead to variations in antifungal potency. The introduction of different substituents on the pyrazole ring was shown to enhance or diminish biological activity, providing insights into optimizing the compound for specific applications in agriculture .

Q & A

What are the common synthetic routes for preparing methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with difluoromethyl-containing reagents, followed by alkylation and esterification. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives (e.g., ethylhydrazine) under reflux yields the pyrazole core. Subsequent hydrolysis and re-esterification with methanol under acidic conditions provide the methyl ester . Advanced methods may employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents, though this requires pre-functionalized intermediates .

How is the structural integrity of this compound verified in academic research?

Structural characterization typically involves:

- NMR spectroscopy : H and C NMR confirm substitution patterns, with the difluoromethyl group showing distinct F coupling (e.g., H NMR: δ 6.0–6.5 ppm for CHF) .

- X-ray crystallography : Determines molecular geometry, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with ester groups) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm for the ester) .

What advanced strategies optimize regioselectivity during pyrazole ring formation?

Regioselectivity is influenced by:

- Reagent choice : Electron-deficient hydrazines favor substitution at the 4-position.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysts : Pd(PPh) enables selective cross-coupling at the 5-position for derivatives with aryl/heteroaryl groups .

Controlled stepwise functionalization (e.g., introducing ethyl and difluoromethyl groups sequentially) minimizes competing pathways .

How do computational studies enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., electron-deficient pyrazole ring due to ester and CHF groups) .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity in nucleophilic substitutions .

- Tautomeric stability : The 1H-pyrazole tautomer is favored over 2H due to steric and electronic effects .

What is the role of the difluoromethyl group in modulating physicochemical properties?

The CHF group:

- Enhances lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability .

- Resists metabolic oxidation : Fluorine’s electronegativity stabilizes the C-F bond, reducing cytochrome P450-mediated degradation .

- Alters hydrogen-bonding capacity : Weak H-bond donor ability compared to -OH or -NH groups .

How do reaction conditions impact ester group stability during synthesis?

- Acidic conditions : Prolonged exposure to HCl or HSO may hydrolyze the ester to the carboxylic acid. Use mild acids (e.g., acetic acid) or shorter reaction times .

- Basic conditions : Strong bases (e.g., NaOH) hydrolyze the ester; KCO in aprotic solvents (e.g., DMF) is preferred for nucleophilic substitutions .

- Temperature control : Reactions above 100°C risk decarboxylation; maintain 60–80°C for ester stability .

How can discrepancies in reported synthetic yields be resolved?

Yield variations arise from:

- Purity of starting materials : Impurities in ethylhydrazine or DMF-DMA reduce efficiency. Distillation or chromatography is recommended .

- Catalyst loading : Pd(PPh) at 5 mol% vs. 10 mol% impacts cross-coupling efficiency .

- Workup protocols : Inadequate extraction or column chromatography can lower isolated yields. Replicate methods from peer-reviewed studies (e.g., Viveka et al., 2016) for consistency .

What analytical methods ensure purity for biological or catalytic studies?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm .

- GC-MS : Confirms absence of volatile byproducts (e.g., unreacted ethyl acetoacetate) .

- Elemental analysis : Validates C, H, N, and F content within ±0.3% of theoretical values .

How does substitution at the 1-ethyl position influence reactivity?

The 1-ethyl group:

- Steric effects : Hinders electrophilic substitution at adjacent positions (e.g., 3- and 5-positions) .

- Electronic effects : Weak electron-donating via alkyl chain, slightly activating the pyrazole ring for nucleophilic attack .

- Solubility : Increases solubility in non-polar solvents (e.g., hexane) compared to methyl or aryl substituents .

What are unresolved challenges in scaling up synthesis for academic use?

- Difluoromethyl source availability : CHFBr or CHFI reagents are costly and require careful handling .

- Pd catalyst recovery : Homogeneous catalysts (e.g., Pd(PPh)) are difficult to recycle, increasing costs for multi-step reactions .

- Purification complexity : Chromatography is impractical for >10 g scales; distillative or recrystallization methods need optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.